Cas no 478256-93-8 (4-(1,3-benzothiazol-2-yl)-N-ethylpiperidine-1-carboxamide)

4-(1,3-benzothiazol-2-yl)-N-ethylpiperidine-1-carboxamide 化学的及び物理的性質
名前と識別子
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- 4-(1,3-benzothiazol-2-yl)-N-ethylpiperidine-1-carboxamide
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- MDL: MFCD02102796
4-(1,3-benzothiazol-2-yl)-N-ethylpiperidine-1-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00905059-1g |
4-(1,3-Benzothiazol-2-yl)-N-ethylpiperidine-1-carboxamide |
478256-93-8 | 90% | 1g |
¥4193.0 | 2024-04-18 | |
abcr | AB298037-500 mg |
4-(1,3-Benzothiazol-2-yl)-N-ethyltetrahydro-1(2H)-pyridinecarboxamide, 90%; . |
478256-93-8 | 90% | 500mg |
€678.60 | 2023-04-26 | |
abcr | AB298037-1 g |
4-(1,3-Benzothiazol-2-yl)-N-ethyltetrahydro-1(2H)-pyridinecarboxamide, 90%; . |
478256-93-8 | 90% | 1g |
€1312.80 | 2023-04-26 | |
abcr | AB298037-1g |
4-(1,3-Benzothiazol-2-yl)-N-ethyltetrahydro-1(2H)-pyridinecarboxamide, 90%; . |
478256-93-8 | 90% | 1g |
€1312.80 | 2025-02-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1623710-10mg |
4-(Benzo[d]thiazol-2-yl)-N-ethylpiperidine-1-carboxamide |
478256-93-8 | 98% | 10mg |
¥809.00 | 2024-05-12 | |
A2B Chem LLC | AI76424-1mg |
4-(1,3-benzothiazol-2-yl)-N-ethylpiperidine-1-carboxamide |
478256-93-8 | >90% | 1mg |
$201.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1623710-5mg |
4-(Benzo[d]thiazol-2-yl)-N-ethylpiperidine-1-carboxamide |
478256-93-8 | 98% | 5mg |
¥627.00 | 2024-05-12 | |
A2B Chem LLC | AI76424-500mg |
4-(1,3-benzothiazol-2-yl)-N-ethylpiperidine-1-carboxamide |
478256-93-8 | >90% | 500mg |
$720.00 | 2024-04-19 | |
A2B Chem LLC | AI76424-10mg |
4-(1,3-benzothiazol-2-yl)-N-ethylpiperidine-1-carboxamide |
478256-93-8 | >90% | 10mg |
$240.00 | 2024-04-19 | |
abcr | AB298037-500mg |
4-(1,3-Benzothiazol-2-yl)-N-ethyltetrahydro-1(2H)-pyridinecarboxamide, 90%; . |
478256-93-8 | 90% | 500mg |
€678.60 | 2025-02-13 |
4-(1,3-benzothiazol-2-yl)-N-ethylpiperidine-1-carboxamide 関連文献
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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Zhifu Liu,Lichao Wang,Zhe Zhao J. Mater. Chem. A, 2016,4, 13155-13165
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
4-(1,3-benzothiazol-2-yl)-N-ethylpiperidine-1-carboxamideに関する追加情報
4-(1,3-Benzothiazol-2-yl)-N-ethylpiperidine-1-carboxamide (CAS No 478256-93-8)
4-(1,3-Benzothiazol-2-yl)-N-ethylpiperidine-1-carboxamide (CAS No 478256-93-8) is a highly specialized organic compound with a unique structure that combines the benzothiazole moiety with a piperidine ring. This compound has garnered significant attention in the scientific community due to its potential applications in drug discovery, materials science, and catalysis. The molecule's structure is characterized by a benzothiazole group attached to a piperidine ring via a carbonyl linkage, with an ethyl substituent on the nitrogen atom of the piperidine ring. This combination of functional groups imparts unique chemical and physical properties to the compound.
The benzothiazole moiety, which is a fused bicyclic structure consisting of a benzene ring and a thiazole ring, is known for its aromaticity and electronic properties. These properties make it an attractive component in various chemical systems. The piperidine ring, on the other hand, introduces rigidity and potential for hydrogen bonding due to its amine functionality. The ethyl group attached to the nitrogen atom further modulates the electronic and steric properties of the molecule.
Recent studies have highlighted the potential of 4-(1,3-benzothiazol-2-yl)-N-ethylpiperidine-1-carboxamide in drug delivery systems. Researchers have explored its ability to act as a carrier for bioactive molecules, leveraging its amphiphilic nature to enhance solubility and bioavailability. Additionally, the compound has shown promise in catalytic applications, particularly in asymmetric catalysis, where its chiral environment can facilitate enantioselective reactions.
In terms of synthesis, 4-(1,3-benzothiazol-2-yl)-N-ethylpiperidine-1-carboxamide can be prepared through a variety of routes, including coupling reactions and amide bond formation. The choice of synthetic methodology depends on the availability of starting materials and the desired scale of production. Optimization of reaction conditions has been a focus of recent research to improve yield and purity.
The compound's stability under various conditions has also been investigated. Studies have shown that 4-(1,3-benzothiazol-2-yl)-N-ethylpiperidine-1-carboxamide exhibits good thermal stability and resistance to hydrolysis under mild conditions. These properties make it suitable for applications in both laboratory settings and industrial processes.
From an analytical standpoint, 4-(1,3-benzothiazol-2-yl)-N-ethylpiperidine-1-carboxamide can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods provide insights into the molecular structure, purity, and crystalline properties of the compound.
In conclusion, 4-(1,3-benzothiazol-2-yli)piperidine-N'-ethylcarboxamide (CAS No 478256938) is a versatile compound with a wide range of potential applications. Its unique structure and functional groups make it an interesting target for further research in fields such as medicinal chemistry, materials science, and catalysis. As new studies continue to emerge, this compound is expected to play an increasingly important role in advancing scientific knowledge and technological innovation.
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